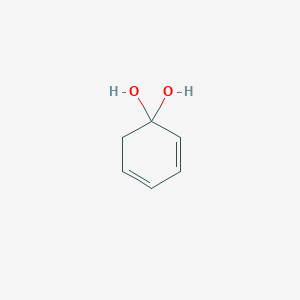
Cyclohexadienediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexadienediol is a chemical compound characterized by a cyclohexadiene ring with two hydroxyl groups attached. This compound is notable for its role in various chemical reactions and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexadienediol can be synthesized through several methods. One common approach involves the biotransformation of aromatic compounds using dioxygenase enzymes. This method is advantageous due to its enantioselectivity, producing enantiopure cyclohexadienediols . Another method involves the catalytic reduction of lignin-derived compounds, such as 2,6-dimethoxybenzoquinone, using catalysts like RANEY® nickel .
Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and environmental compatibility. The use of microbial strains, such as Pseudomonas putida, to convert benzene into this compound is a notable example .
Chemical Reactions Analysis
Types of Reactions: Cyclohexadienediol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclohexadienone using oxidizing agents.
Reduction: Reduction to cyclohexanol using reducing agents.
Substitution: Halogenation to form halogenated cyclohexadienediols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Cyclohexadienone.
Reduction: Cyclohexanol.
Substitution: Halogenated cyclohexadienediols.
Scientific Research Applications
Cyclohexadienediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in microbial metabolism and biotransformation processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexadienediol involves its interaction with specific enzymes and molecular targets. For instance, in microbial biotransformation, this compound is produced through the action of dioxygenase enzymes on aromatic compounds . These enzymes introduce hydroxyl groups into the aromatic ring, resulting in the formation of this compound.
Comparison with Similar Compounds
Cyclohexadienediol can be compared with other similar compounds, such as:
Cyclohexanol: Differentiated by the presence of only one hydroxyl group.
Cyclohexadienone: Differentiated by the presence of a carbonyl group instead of hydroxyl groups.
Halogenated Cyclohexadienediols: Differentiated by the presence of halogen atoms in addition to hydroxyl groups.
These comparisons highlight the unique properties of this compound, particularly its dual hydroxyl groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
cyclohexa-2,4-diene-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-2-1-3-5-6/h1-4,7-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBQEXGQGCAOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627267 |
Source


|
| Record name | Cyclohexa-2,4-diene-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155645-91-3 |
Source


|
| Record name | Cyclohexa-2,4-diene-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
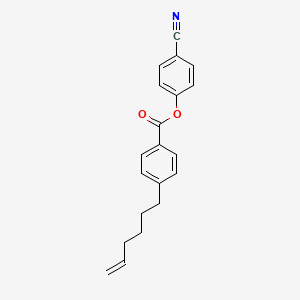
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
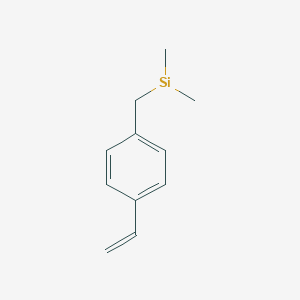
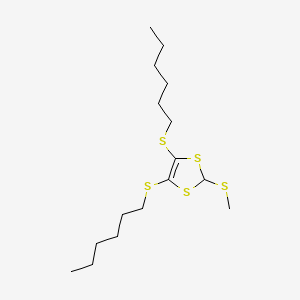
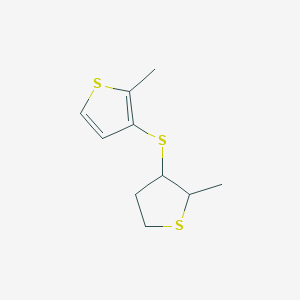
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
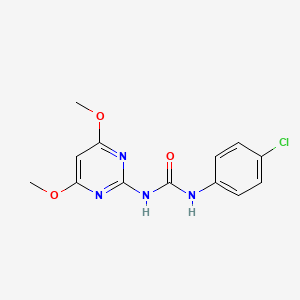
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)
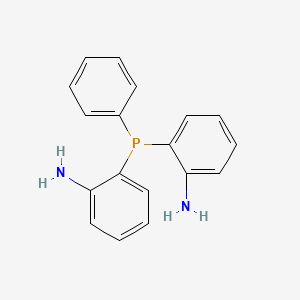
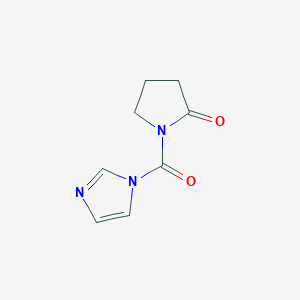
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
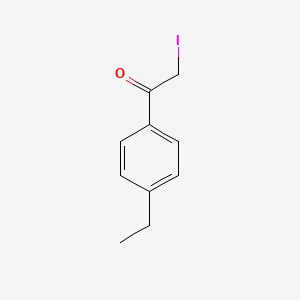
![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
